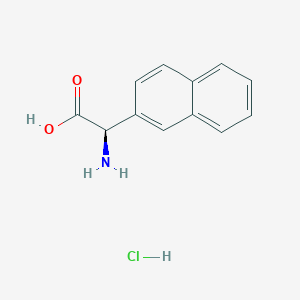
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C13H13NO2.ClH . It is a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It is stored in a refrigerator . The molecular weight of the compound is 251.71 .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatisation of Amino Acids
"(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride" has been explored for its potential in fluorescence derivatisation of amino acids. The research by Frade et al. (2007) discusses the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to evaluate its applicability as a fluorescent derivatising reagent. This approach resulted in amino acid derivatives exhibiting strong fluorescence, which is advantageous for biological assays due to their emission wavelengths and good quantum yields in ethanol and water at physiological pH (Frade, V., Barros, S.A., Moura, J., & Gonçalves, M., 2007).
Synthesis and Anticancer Evaluation
Another significant application involves the synthesis and characterization of derivatives for potential anticancer evaluation. Salahuddin et al. (2014) utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid as starting materials to synthesize 1,3,4-oxadiazole derivatives. These compounds were subjected to in vitro anticancer evaluation, revealing moderate activity against breast cancer cell lines, highlighting the potential of naphthalene derivatives in developing therapeutic agents (Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M., 2014).
Enantioselective Synthesis
The research by Mathad et al. (2011) describes an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of pharmaceuticals like cinacalcet hydrochloride. This study demonstrates the application of "this compound" in producing optically pure intermediates, crucial for the pharmaceutical industry (Mathad, V.T., Shinde, G.B., Ippar, S.S., Niphade, N.C., Panchangam, R.K., & Vankawala, P.J., 2011).
Auxin and Plant Growth Regulation
Research on plant growth regulators such as auxins, which include naphthaleneacetic acid derivatives, plays a crucial role in understanding plant growth and development. The work by Delbarre et al. (1996) focuses on the comparison of mechanisms controlling the uptake and accumulation of naphthalene-1-acetic acid in tobacco cells, providing insights into how plant cells modulate auxin content to influence growth (Delbarre, A., Muller, P., Imhoff, V., & Guern, J., 1996).
Safety and Hazards
Wirkmechanismus
Target of Action
Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .
Biochemical Pathways
Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXXGCAWFXWAO-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
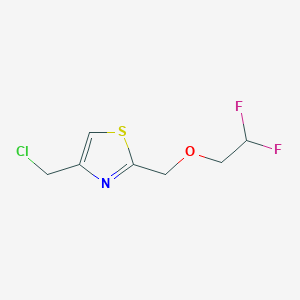

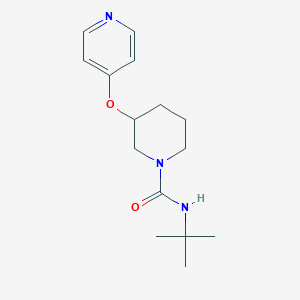
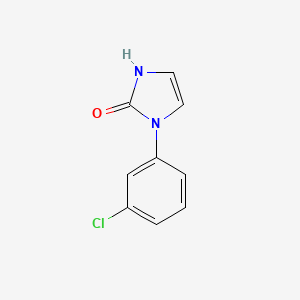

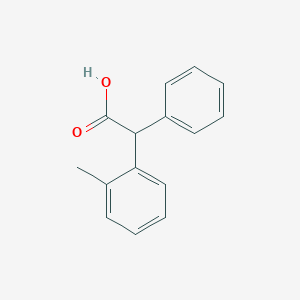
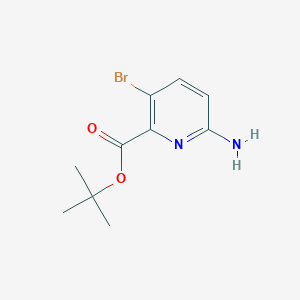
![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)
![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)